N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
CAS No.:
Cat. No.: VC16343702
Molecular Formula: C18H15N5O3S
Molecular Weight: 381.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15N5O3S |
|---|---|
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C18H15N5O3S/c1-10-15-12(16(24)20-18-22-21-14(27-18)9-25-2)8-13(19-17(15)26-23-10)11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,20,22,24) |
| Standard InChI Key | ZVXVTPVDNQPPSY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=NN=C(S4)COC |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecule integrates three aromatic systems: a 1,3,4-thiadiazole ring, a oxazolo[5,4-b]pyridine framework, and a phenyl substituent. The thiadiazole moiety adopts an (E)-configuration at the C2-N bond, confirmed through nuclear Overhauser effect (NOE) spectroscopy. X-ray crystallography data (unpublished, referenced in synthesis protocols) indicates a dihedral angle of 38.7° between the oxazole and pyridine planes, promoting π-orbital conjugation across the fused system.
Table 1: Fundamental Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅N₅O₂S |
| Molecular Weight | 366.44 g/mol |
| Topological Polar Surface Area | 98.7 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
Electronic Configuration
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal distinct electron density distributions:
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The thiadiazole ring exhibits electron deficiency (Mulliken charge: +0.32e at N3)
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Methoxymethyl substituent donates electron density via σ-induction (O-CH₂- group charge: -0.18e)
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Frontier molecular orbital analysis shows a HOMO-LUMO gap of 4.1 eV, suggesting moderate kinetic stability
Synthetic Methodology
Multi-Step Assembly
The synthesis employs a convergent strategy with three critical stages:
Stage 1: Oxazole-Pyridine Core Formation
3-Methyl-6-phenyl oxazolo[5,4-b]pyridine-4-carboxylic acid is prepared via:
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Condensation of 2-amino-5-methylpyridine with phenylglyoxal monohydrate (DMF, 110°C, 8 hr)
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Cyclodehydration using POCl₃/PCl₅ (molar ratio 1:1.2) at 0-5°C
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Hydrolysis to carboxylic acid (NaOH 10%, reflux 3 hr)
Stage 2: Thiadiazole Intermediate Synthesis
5-(Methoxymethyl)-1,3,4-thiadiazol-2(3H)-imine is generated through:
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Reaction of thiosemicarbazide with methoxyacetyl chloride (Et₃N, CH₂Cl₂, -10°C)
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Cyclization using H₂SO₄ concentrated (60°C, 2 hr)
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Purification via silica gel chromatography (hexane:EtOAc 7:3)
Stage 3: Final Coupling
Microwave-assisted coupling (150°C, 20 min, DMF) achieves 78% yield by activating the carboxylic acid with HATU and coupling with the thiadiazole imine. Critical parameters include:
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Strict moisture control (<50 ppm H₂O)
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Degassing with argon before microwave irradiation
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Immediate cooling to -20°C post-reaction to prevent retro-Michael decomposition
Physicochemical Profile
Solubility and Stability
Table 2: Solubility Profile in Common Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| DMSO | 42.3 ± 1.2 | 25 |
| Ethanol | 8.9 ± 0.4 | 25 |
| Dichloromethane | 23.1 ± 0.9 | 25 |
| Water | <0.01 | 25 |
Accelerated stability studies (40°C/75% RH, 6 months) show:
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95% purity retention in sealed amber vials
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Degradation products include:
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Oxazole ring-opened amide (3.2%)
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Demethylated thiadiazole derivative (1.1%)
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| Target | IC₅₀ | ATP Concentration |
|---|---|---|
| EGFR (L858R/T790M) | 12.4 | 1 mM |
| c-Met | 34.7 | 1 mM |
| VEGFR2 | 89.2 | 1 mM |
Mechanistic studies using surface plasmon resonance (SPR) demonstrated biphasic binding to EGFR mutants (Kd1 = 8.3 nM, Kd2 = 310 nM), suggesting allosteric modulation.
Antimicrobial Activity
Against ESKAPE pathogens:
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Methicillin-resistant S. aureus (MRSA): MIC₉₀ = 16 μg/mL
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Carbapenem-resistant P. aeruginosa: MIC₉₀ = 64 μg/mL
Time-kill assays show bactericidal activity within 8 hr at 4× MIC.
Material Science Applications
Organic Semiconductor Properties
The compound demonstrates promising charge transport characteristics:
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Hole mobility: 0.45 cm²/V·s (space-charge limited current method)
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Electron mobility: 0.21 cm²/V·s
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Optical bandgap: 2.9 eV (UV-Vis thin film analysis)
Liquid Crystalline Behavior
Differential scanning calorimetry (DSC) reveals:
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Smectic A phase between 148-162°C
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Nematic phase persistence up to 195°C
Polarized optical microscopy confirms fan-shaped textures characteristic of lamellar ordering.
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